molecular formula C19H18ClN3O4S2 B6560406 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 922021-19-0

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B6560406
CAS No.: 922021-19-0
M. Wt: 451.9 g/mol
InChI Key: PWIBDHHCBVWFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of amide, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. It also contains a thiazole ring, which is a type of heterocycle, and a sulfonamide group, which consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, amides can generally be synthesized from carboxylic acids, acyl chlorides, or acid anhydrides in the presence of amines . Thiazoles can be synthesized through the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

The exact molecular structure isn’t available, but based on its functional groups, it likely has regions of polarity due to the presence of the carbonyl group in the amide, the sulfur and nitrogen in the thiazole and sulfonamide groups, and the methoxy group .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis under acidic or basic conditions, and reduction to amines . Thiazoles are known to exhibit various biological activities, which can be affected by substituents on the thiazole ring .


Physical and Chemical Properties Analysis

Amides generally have high boiling and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds . The presence of the thiazole and sulfonamide groups could also influence the compound’s solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological targets such as proteins or enzymes. The presence of the amide, thiazole, and sulfonamide groups could potentially allow for various types of interactions .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being developed as a drug, future studies could involve in-depth pharmacological testing, including in vitro and in vivo studies, to better understand its mechanism of action, efficacy, and safety profile .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-27-16-6-2-13(3-7-16)11-21-18(24)10-15-12-28-19(22-15)23-29(25,26)17-8-4-14(20)5-9-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIBDHHCBVWFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.